5H-[1,2,4]Triazolo[5,1-a]isoindole, 2-(2-methyl-3-furanyl)-
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Overview
Description
2-(2-Methylfuran-3-yl)-5H-[1,2,4]triazolo[3,2-a]isoindole is a heterocyclic compound that combines the structural features of furan, triazole, and isoindole. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylfuran-3-yl)-5H-[1,2,4]triazolo[3,2-a]isoindole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylfuran-3-carboxylic acid with hydrazine to form the corresponding hydrazide. This intermediate is then reacted with an appropriate isocyanide to form the triazole ring, followed by cyclization to yield the final isoindole structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylfuran-3-yl)-5H-[1,2,4]triazolo[3,2-a]isoindole can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles like amines and thiols.
Major Products
Oxidation: Formation of furanones and other oxygenated derivatives.
Reduction: Formation of dihydrotriazole derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(2-Methylfuran-3-yl)-5H-[1,2,4]triazolo[3,2-a]isoindole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Methylfuran-3-yl)-5H-[1,2,4]triazolo[3,2-a]isoindole involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. The furan ring can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to targets.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-a]isoquinoline: Similar structure but with an isoquinoline ring instead of isoindole.
1,2,4-Triazolo[4,3-a]pyrazine: Contains a pyrazine ring instead of isoindole.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Contains a thiadiazine ring instead of isoindole.
Uniqueness
2-(2-Methylfuran-3-yl)-5H-[1,2,4]triazolo[3,2-a]isoindole is unique due to the combination of furan, triazole, and isoindole rings, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H11N3O |
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Molecular Weight |
237.26 g/mol |
IUPAC Name |
2-(2-methylfuran-3-yl)-5H-[1,2,4]triazolo[5,1-a]isoindole |
InChI |
InChI=1S/C14H11N3O/c1-9-11(6-7-18-9)13-15-14-12-5-3-2-4-10(12)8-17(14)16-13/h2-7H,8H2,1H3 |
InChI Key |
VYEWTRBBMCFDEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CO1)C2=NN3CC4=CC=CC=C4C3=N2 |
Origin of Product |
United States |
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